![molecular formula C22H30N6 B1665675 N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine CAS No. 473382-39-7](/img/structure/B1665675.png)

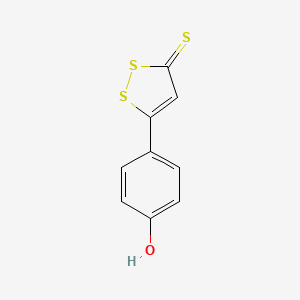

N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine

概要

説明

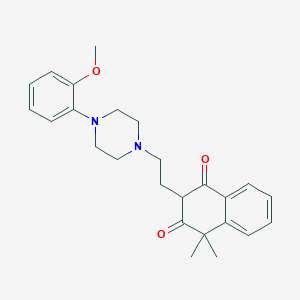

The compound “N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine” is a complex organic molecule with the molecular formula C22H30N6 . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .

Synthesis Analysis

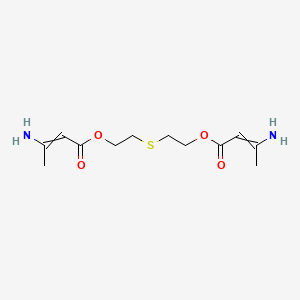

The synthesis of similar compounds involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in various studies .Molecular Structure Analysis

The structure of this compound is characterized by a 1,2,4-triazole ring fused with a pyridazine ring, substituted by a phenyl group and a cyclobutyl group . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .Physical And Chemical Properties Analysis

The compound has a molecular weight of 378.514 Da and a monoisotopic mass of 378.253204 Da . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Oncology

AKT, a critical effector of the phosphoinositide 3-kinase (PI3K) signalling cascade, is an intensely pursued therapeutic target in oncology . AKT inhibitors have shown broad anti-tumor activity in a number of PI3K-active pre-clinical models . The clinical activity of AKT inhibitors as single agents has been primarily limited to tumors with a rare AKT-activating hot-spot mutation .

Pharmacology

AKT inhibitors have been evaluated using in vitro pharmacology, molecular profiling, and biochemical assays together with structural modeling . These evaluations have demonstrated clear differences between ATP-competitive and allosteric AKT inhibitors .

Drug Resistance

Some mutations can cause drug resistance in an isoform-selective manner despite high structural conservation across AKT isoforms . This highlights the importance of understanding the specific role of different AKT isoforms in drug resistance.

Drug Combinations

Phosphoproteomic signatures have been derived from drug-class-specific evaluations, and these have been used to identify effective drug combinations . This illustrates the utility of individual AKT inhibitors, both as drugs and as chemical probes .

Live Tissue Monitoring

The Akt-FRET biosensor mouse allows longitudinal assessment of AKT activity using intravital imaging in conjunction with image stabilization and optical window technology . This tool can be used to monitor AKT activity in a spatiotemporally resolved manner in vivo .

Disease Contexts

The Akt-FRET biosensor mouse has been used to monitor AKT activity in various disease contexts, including cancer models . It has also been used to monitor response to drug targeting in spheroid and organotypic models .

Metabolic Syndrome

Aberrant AKT activation occurs in metabolic syndrome, making it an important target for the treatment of this disease . The dynamics of AKT activation can be monitored in real time in diverse tissues, including in individual islets of the pancreas, in the brown and white adipose tissue, and in the skeletal muscle .

Immune Disorders

AKT also plays a role in immune disorders . The Akt-FRET biosensor mouse provides an important tool to study AKT dynamics in live tissue contexts and has broad preclinical applications .

将来の方向性

The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in drug design, discovery, and development . The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, could also be investigated .

作用機序

Target of Action

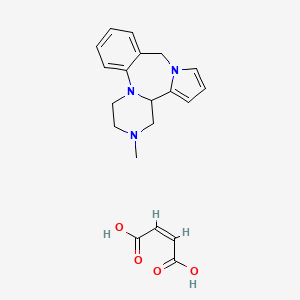

AKT-I-1, also known as N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine or Akt-l-1, primarily targets the Akt family of proteins , also known as Protein Kinase B (PKB) . The Akt family consists of three isoforms: Akt1, Akt2, and Akt3 . These proteins are serine/threonine-specific protein kinases that play a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

Akt-I-1 interacts with its targets by inhibiting the phosphorylation of Akt itself and Akt-mediated downstream signal proteins, thereby inhibiting the proliferation of cancer cells . The unique activation mechanism of Akt involves a change in the relative orientation of its N-terminal pleckstrin homology (PH) and the kinase domain . This makes Akt a suitable target for highly specific allosteric modulation .

Biochemical Pathways

Akt-I-1 affects the PI3K/Akt/mTOR signaling pathway . When this pathway is activated, it influences cell proliferation, cell growth, and apoptosis . Akt-mediated phosphorylation of TSC2 releases TSC-inhibition of the GTPase, RSD homolog enriched in brain (RHEB), and RHEB activates mTORC1 kinase . Moreover, when the pathway is activated by insulin, insulin receptor substrate 1 (IRS-1) transcription is down-regulated, in a negative feedback loop via mTORC1 and S6K1 activation .

Pharmacokinetics

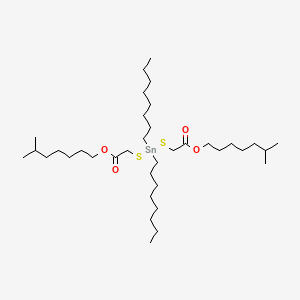

The pharmacokinetics of Akt inhibitors like Akt-I-1 have been studied in clinical trials . Maximum plasma concentrations and area under the plasma concentration-time curves from time 0 to 24 hours were generally dose proportional at >75-mg doses; the median time to peak plasma concentrations was 1.5 to 2.5 hours post dose, with a half-life of approximately 1.7 days .

Result of Action

The molecular and cellular effects of Akt-I-1’s action include the inhibition of cancer cell proliferation and the modulation of various downstream effectors, e.g. NF-κB, Bcl-2 family proteins, FOXO transcription factors, and MDM2, which in turn stimulate tissue growth . Moreover, dual phosphorylation at Ser477/Thr479 activates Akt1 through a different allosteric mechanism via an apparent activation loop interaction that reduces autoinhibition by the PH domain and weakens PIP3 affinity .

Action Environment

The action of Akt-I-1 can be influenced by environmental factors such as the presence of other mutations. For instance, some mutations can cause drug resistance in an isoform-selective manner despite high structural conservation across Akt isoforms . Moreover, the use of Akt inhibitors in patients with breast cancer could paradoxically accelerate metastatic progression in some genetic contexts .

特性

IUPAC Name |

N-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N',N',2,2-tetramethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6/c1-22(2,15-27(3)4)14-23-20-18(16-11-8-12-16)13-19-24-25-21(28(19)26-20)17-9-6-5-7-10-17/h5-7,9-10,13,16H,8,11-12,14-15H2,1-4H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCXKEHHZXEWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1C4CCC4)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437693 | |

| Record name | Akt-l-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

473382-39-7 | |

| Record name | Akt-I-1 compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473382397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Akt-l-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1665596.png)